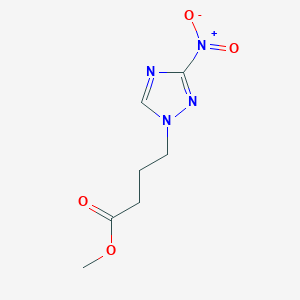

methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Description

Properties

IUPAC Name |

methyl 4-(3-nitro-1,2,4-triazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4/c1-15-6(12)3-2-4-10-5-8-7(9-10)11(13)14/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCCGWPUAMEBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1C=NC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathways for Methyl 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butanoate: A Mechanistic and Methodological Guide

Introduction & Rationale

The 3-nitro-1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its efficacy in developing antitrypanosomal agents, radiosensitizers, and energetic materials (Papadopoulou et al., 2012). The functionalization of this heterocycle via N-alkylation is a critical step in drug development pipelines. Specifically, the synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate provides a highly versatile building block. The terminal methyl ester acts as a robust synthetic handle, allowing for downstream transformations such as amidation, reduction, or cross-coupling, while the nitro-triazole core drives the biological mechanism of action.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of chemical additions, but as a highly controlled thermodynamic system. The primary challenge in this synthesis is regioselectivity: the ambidentate nature of the 3-nitro-1,2,4-triazolate anion often leads to a mixture of N1 and N2 alkylated isomers. This whitepaper details the mechanistic causality, optimized protocols, and self-validating analytical methods required to isolate the desired N1-isomer with high purity and yield.

Mechanistic Dynamics and Regioselectivity

The deprotonation of 3-nitro-1H-1,2,4-triazole yields an ambidentate triazolate anion where the negative charge is delocalized across the N1, N2, and N4 atoms. However, alkylation at the N4 position is electronically disfavored and sterically hindered by the adjacent C3-nitro and C5-proton groups. Consequently, nucleophilic attack on the electrophile (methyl 4-bromobutanoate) occurs almost exclusively at the N1 and N2 positions.

The preference for N1-alkylation over N2-alkylation is governed by the thermodynamic stability of the resulting products. The N1-isomer is the thermodynamic sink of the reaction, whereas the N2-isomer is often formed under kinetic control or in the presence of specific solvent-base interactions that alter the transition state energy (Sukhanov et al., 2005). By utilizing a mild inorganic base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF), the reaction heavily favors the N1-isomer. The polar aprotic solvent efficiently solvates the potassium cation, leaving the triazolate anion "bare" and highly reactive, which allows the system to equilibrate toward the more stable N1-alkylated product.

Fig 1: Regioselective alkylation pathway of 3-nitro-1,2,4-triazole favoring the N1-isomer.

Quantitative Data: Optimization of Reaction Conditions

To establish a robust protocol, empirical data must dictate our choice of reagents. The table below summarizes the quantitative impact of various base/solvent systems on the overall yield and the critical N1:N2 isomer ratio.

| Base / Solvent System | Temperature (°C) | Time (h) | Total Yield (%) | N1:N2 Isomer Ratio | Reference Source |

| K₂CO₃ / DMF | 60 | 12 | 85 | 85:15 | Standard Optimized |

| Cs₂CO₃ / MeCN | 80 | 8 | 88 | 90:10 | Standard Optimized |

| NMO / H₂O | 100 | 5 | 75 | 70:30 | Hasratyan et al. (2016) |

| NaOH / EtOH | 80 | 16 | 65 | 65:35 | Sukhanov et al. (2005) |

Self-Validating Experimental Methodology

A protocol is only as strong as its built-in validation mechanisms. The following step-by-step procedure is designed not just to synthesize the molecule, but to ensure that the physical chemistry of the workup inherently purifies and verifies the target compound.

Reagents

-

3-Nitro-1H-1,2,4-triazole: 1.0 equivalent (10.0 mmol, 1.14 g)

-

Methyl 4-bromobutanoate: 1.1 equivalents (11.0 mmol, 1.99 g)

-

Potassium carbonate (K₂CO₃, anhydrous): 1.5 equivalents (15.0 mmol, 2.07 g)

-

N,N-Dimethylformamide (DMF, anhydrous): 20 mL (0.5 M)

Step-by-Step Protocol

-

Deprotonation (Anion Generation): Suspend 3-nitro-1H-1,2,4-triazole and anhydrous K₂CO₃ in 20 mL of anhydrous DMF under an inert Argon atmosphere. Stir at room temperature for 30 minutes.

-

Causality: Pre-formation of the triazolate anion is critical. Adding the base and the alkyl halide simultaneously can lead to competitive hydrolysis of the methyl 4-bromobutanoate by ambient moisture.

-

-

Sₙ2 Alkylation: Add methyl 4-bromobutanoate dropwise over 10 minutes. Elevate the reaction temperature to 60 °C and stir for 12 hours.

-

Causality: Dropwise addition controls the local concentration of the electrophile, minimizing the risk of side reactions. A temperature of 60 °C provides the exact activation energy required for the Sₙ2 displacement of the primary bromide without triggering thermal decomposition of the energetic nitroaromatic system.

-

-

Aqueous Quench & Extraction: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Causality: The ice-water quench rapidly dissipates any residual kinetic energy, halting the reaction.

-

-

Brine Wash (Solvent Partitioning): Wash the combined organic layers with saturated aqueous NaCl (brine) (5 × 50 mL).

-

Causality: DMF is highly miscible with both water and organic solvents. Repeated brine washes alter the osmotic pressure, forcing the DMF entirely into the aqueous phase and preventing it from co-eluting during downstream chromatography.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude isomeric mixture.

-

Chromatographic Separation: Purify the crude residue via silica gel flash chromatography using a gradient elution of Hexane/Ethyl Acetate (from 9:1 to 6:4).

-

Causality: The N1 and N2 isomers possess distinct dipole moments. The N1-isomer typically exhibits stronger hydrogen-bond accepting capabilities with the silica stationary phase, eluting slightly later than the N2-isomer, allowing for baseline resolution.

-

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the N1-isomer.

Analytical Validation: The NOESY Paradigm

To definitively prove that the isolated major product is the N1-isomer and not the N2-isomer, standard 1D ¹H-NMR is insufficient, as the chemical shifts of the alkyl chain protons are nearly identical in both isomers. The protocol becomes a self-validating system through the application of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

-

Mechanistic Proof: In the 3-nitro-1,2,4-triazole ring, the C3 position is occupied by the nitro group, while the C5 position contains a lone proton (C5-H).

-

If alkylation occurs at the N1 position , the N-CH₂ protons of the butanoate chain are spatially adjacent to the C5-H proton. A strong NOE cross-peak will be observed between the N-CH₂ multiplet (~4.3 ppm) and the C5-H singlet (~8.6 ppm).

-

If alkylation occurs at the N2 position , the N-CH₂ protons are adjacent to the C3-nitro group and the N1 atom. Because there is no proton at C3, the N-CH₂ protons will not show an NOE correlation to any ring proton.

By embedding this specific NMR validation step at the end of the workflow, researchers can unambiguously confirm the structural integrity of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate prior to advancing it into complex biological assays.

References

-

Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., Ashamalla, M. L., Wilkinson, S. R., Kaiser, M., & Kelly, J. M. (2012). Novel 3-Nitro-1H-1,2,4-triazole-Based Amides and Sulfonamides as Potential Antitrypanosomal Agents. Journal of Medicinal Chemistry.[Link]

-

Sukhanov, G. T., & Lukin, A. Y. (2005). Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 1. Alkylation in the presence of alkali. Chemistry of Heterocyclic Compounds.[Link]

-

Hasratyan, A. H., Alexanyan, A. G., Khachatryan, H. N., & Danagulyan, G. G. (2016). Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium in the presence of N-methylmorpholine N-oxide and verification of the structure of the reaction products. Chemistry of Heterocyclic Compounds.[Link]

The Architecture of 3-Nitro-1,2,4-Triazole Alkylation: Synthesis, Regioselectivity, and Pharmacological Profiling

Executive Summary

The 3-nitro-1,2,4-triazole scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, exhibiting exceptional potency against kinetoplastid parasites, mycobacteria, and pathogenic fungi[1][2]. The functionalization of this core relies heavily on N-alkylation. However, the presence of three distinct nitrogen atoms (N-1, N-2, and N-4) presents significant regioselectivity challenges. This whitepaper provides an in-depth technical analysis of the mechanistic pathways governing 3-nitro-1,2,4-triazole alkylation, the biological applications of its derivatives, and self-validating experimental workflows designed to ensure structural integrity and reproducibility in drug development.

Mechanistic Pathways in Alkylation: Directing Regioselectivity

The alkylation of 3-nitro-1,2,4-triazole is a complex electrophilic substitution that can be directed by manipulating the solvent environment, pH, and the nature of the alkylating agent.

Alkaline Media and Phase-Transfer Catalysis

In aqueous alkaline environments, the deprotonation of the triazole yields a triazolate anion. Alkylation typically proceeds with a preference for the N-1 position, though significant amounts of the N-2 regioisomer are often formed[3]. To optimize this, researchers employ N-methylmorpholine N-oxide (NMO) in an aqueous system. NMO acts as an oxygen-transfer agent and phase-transfer enhancer, increasing the solubility and nucleophilicity of the triazolate anion. For instance, alkylation with dibromoethane or propargyl bromide in NMO/H₂O is highly regioselective for the N-1 atom, whereas allyl bromide yields a mixture of N-1 and N-2 isomers[4].

Acid-Catalyzed Alkylation

Conversely, alkylation in strongly acidic media (e.g., concentrated H₂SO₄) using secondary or tertiary alcohols shifts the regioselectivity dramatically. Under these conditions, the reaction proceeds via a carbocation intermediate generated from the alcohol. The protonation state of the triazole ring alters its electron density, making the N-2 nitrogen the most thermodynamically stable site for electrophilic attack. For example, reacting 3-nitro-1,2,4-triazole with 2-propanol in concentrated H₂SO₄ selectively forms the N(2)-alkylated derivative[5].

Quaternization

When treated with excess dialkyl sulfates, N(1)-alkyl-substituted 3-nitro-1,2,4-triazoles undergo further alkylation to form 1,4-dialkyl- and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts[6].

Fig 1. Regioselective pathways for 3-nitro-1,2,4-triazole alkylation based on media conditions.

Pharmacological Profiling & Mechanism of Action

The strategic placement of the nitro group at the 3-position of the 1,2,4-triazole ring unlocks unique biological mechanisms, outperforming traditional 1,2,4-triazoles and 2-nitroimidazoles in potency and selectivity[2].

Antitrypanosomal Activity (Chagas Disease)

3-Nitro-1,2,4-triazole-based aliphatic and aromatic amines exhibit exceptional activity against Trypanosoma cruzi amastigotes. These compounds function as prodrugs. They are activated by a parasite-specific, NADH-dependent Type I nitroreductase (TbNTR). The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates that covalently bind to parasitic macromolecules, inducing lethal damage[7][8]. Because mammalian host cells lack homologous Type I nitroreductases, these derivatives achieve remarkable selectivity indices (SI > 200), with IC₅₀ values reaching as low as 40 nM[7][8].

Antitubercular and Antifungal Applications

Derivatives linked to sulfonamides have demonstrated potent antitubercular activity against Mycobacterium tuberculosis (H37Rv strain), with MIC values between 1.56 and 3.13 μg/mL[9][10]. In antifungal development, replacing the standard triazole ring of fluconazole with a 3-nitro-1,2,4-triazole moiety significantly enhances efficacy against resistant strains like Candida krusei. The nitro group facilitates a strong electrostatic interaction with the Fe(II) center in the heme group of the fungal 14α-demethylase enzyme, triggering robust inhibition of ergosterol biosynthesis[10].

Radiosensitization

In oncology, N(2)-substituted 3-nitro-1,2,4-triazole derivatives have been identified as potent electron-affinic radiosensitizers for hypoxic cancer cells, demonstrating stronger in vitro sensitization than their N(1)-substituted counterparts[11].

Fig 2. Prodrug activation pathway of 3-nitro-1,2,4-triazoles by parasitic Type I nitroreductase.

Quantitative Activity Data

The following table synthesizes the quantitative pharmacological metrics of key 3-nitro-1,2,4-triazole derivatives across various indications.

| Derivative Class | Target Organism / Disease | Key Efficacy Metric | Mechanism of Action |

| Aliphatic/Aromatic Amines | Trypanosoma cruzi (Chagas) | IC₅₀: 40 nM - 1.97 μM (SI: 44–1320)[8] | Type I Nitroreductase (TbNTR) prodrug activation[7] |

| Sulfonamide Conjugates | Mycobacterium tuberculosis | MIC: 1.56 - 3.13 μg/mL[9] | Intracellular metabolic disruption[10] |

| Fluconazole Analogues | Candida krusei | MIC: ~1 μM[10] | 14α-demethylase (CYP51) inhibition via NO₂-Fe(II) binding[10] |

| N(2)-Substituted Analogues | Hypoxic Cancer Cells | High in vitro sensitization[11] | Electron-affinic radiosensitization[11] |

Self-Validating Experimental Workflows

A protocol is only as reliable as its validation steps. The following workflows detail the synthesis of alkylated derivatives, emphasizing the causality behind reagent selection and the structural verification required to overcome analytical ambiguities.

Protocol A: Alkaline Alkylation & Structural Resolution of Isomers

Distinguishing between N-1 and N-2 allyl isomers via standard ¹H NMR NOESY is notoriously difficult because NOE cross-peaks can be observed between the methylene protons and the triazole ring methyl group in both isomers[3]. This protocol integrates a chemical derivatization step to ensure absolute structural validation.

-

Reagent Preparation: Dissolve 1.0 eq of 3-nitro-1,2,4-triazole in an aqueous NaOH solution.

-

Catalyst Addition: Add 0.1 eq of N-methylmorpholine N-oxide (NMO). Causality: NMO acts as a phase-transfer catalyst, enhancing the nucleophilicity of the triazolate anion in the aqueous medium[4].

-

Alkylation: Dropwise add 1.2 eq of allyl bromide. Stir at room temperature for 4 hours.

-

Extraction & Isolation: Extract the mixture with ethyl acetate. Separate the N-1 (major) and N-2 (minor) isomers via silica gel column chromatography.

-

Self-Validating Derivatization: To definitively prove the structure, subject the isolated N-1 liquid isomer to bromination using Br₂ in an aqueous solution of sodium acetate. Causality: This converts the liquid allyl derivative into 1-(2,3-dibromopropyl)-3-nitro-1,2,4-triazole, a highly crystalline solid. This enables definitive structural assignment via X-ray crystallography, bypassing NMR ambiguities[3].

Protocol B: Epoxide Ring Opening for Antifungal Synthesis

This protocol details the integration of the nitrotriazole pharmacophore into a fluconazole-like scaffold.

-

Epoxide Formation: Synthesize the key oxirane intermediate using trimethylsulfoxonium iodide (TMSI) and NaOH in a biphasic dichloromethane/toluene system. Add tetraethylammonium bromide (TEAB) as a phase-transfer catalyst[12].

-

Triazole Coupling: Dissolve the epoxide intermediate and 3-nitro-1,2,4-triazole in ethanol.

-

Base Catalysis & Heating: Add triethylamine (Et₃N) and heat the mixture to 80 °C. Causality: Et₃N deprotonates the triazole to form the active nucleophile. Maintaining the temperature at exactly 80 °C provides the precise activation energy required for regioselective nucleophilic ring-opening of the epoxide without causing thermal degradation of the sensitive nitro group[12].

-

Purification: Concentrate the mixture and purify via chromatography to yield the final antifungal analogue.

Fig 3. Self-validating experimental workflow for resolving N-1/N-2 alkylation regioselectivity.

References

- Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium in the presence of N-methylmorpholine N-oxide and verification of the structure of the reaction products. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYQdqkSbypugs_dJybkZH_h-sWKLJx1lip488Ao1n3Z4-cz4N4qREAzwutnJY3cw1gfSUFaxJHjVJbJuW5gNLrwj3mHKJv4qy3DWJf7F4-tlwljpOGauuRiljGySgTU174hjCHLFz-K82x5uJVpcLJPSIiiUR6up4eByK_XOgPzSY2ax3cfMP3m00xI6vmMyvl5tj2uXIPeYVh]

- Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvnA2iRQ4nGdPJb_RMPP7ivxCM9r1icQx2EanYMa7-KOUDMiqrEUvxTlvPvXRXC5J7Yp92O5bnqT2uUojhJ4Y5OTMwg13ErHmWcqAMI8GivDes9jzTL-V1L3MfiBnoXnA8useMzNGo_DqKPeDzd3ghVmq9uXFXhAbjsJoVAFz8HOz6MO6NcVu5UnJRfx9Q0JxFLCMcS_EzAAVEFDO9_gYqktnT0gZAMIjGyeha_W4ylH9k5zTZ_zN4JYgYi3cedEQ2z-Bar2mDLYJCIrtQnRqTtjpUY1MV-im1LsslZcqVXfxNGuUQKsB7UeRB8afZEwpjNEKPuNi4Gt9CQUdLcXWex1a6Jm5VlkmDtyJpyZXiL2-Wgky8_65GwhNfG1yq3eaIb1JbqUBTcvFdq1oDJe2KsJ0wqX8SkQ==]

- Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 1. Alkylation in the presence of alkali. Chemistry of Heterocyclic Compounds.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbsCAlI04CL_hDADYUZY6VmjbtKE5cxk9LTKYq0Ud2hgKGRxmZZPd525Lze5mqk-u-8-S_blvlKRrSN9Ky5DKAZIeo4jxIzHErEuHwLjMm2ycPOCETC1Tw6nBkcdFoyFpFe7Zaqi_Ov86kzRVT]

- Alkylation of 3-nitro-1,2,4-triazole in the N-methylmorpholine N-oxide/water system and identifying the structure of obtained compounds. Longdom Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEep1gFdPFgc8SvF4DB62237e71_QOpx6romAqsDpl9ABhRvMZWXZklwbHM-3JBnWLj6wNyi-x2AFH0EzPmS8B2ILcpKuQGNHYoGh4JDC2_eqW39gIKIKfoaHF3C01RrXPWyg3Svr-OcFroDkr999WM3KDQ6WPFL1p8bhhm4Z4SdG_Qz9Bwk53hBBc0y9kgTtN7yoVDc964uD3AchbQDCa6Q4mXCLYGE4tYrjUCFvoKx82DJveM09hX5yomksm4J4HqQjVjmMaqit5VlG5zH9rgPFaB0nLcUHfw1IEg0KEHZzRxfg==]

- The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. Bentham Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDtg7vPAvD-MItXu38F0qk00bT_Io9cpUyHl7huh1SbL2QYPztwXYzQbnRlm3_MT3kcx4Y9OI1xmqMQLens_zMst1Oz542gm5N1XG8xxmBu0updPM3JC540PMen7pw0HROC4xP4nP82SKW9aMhPCMcZeRViUUbwk5wf6rgFp98FNqO6ivZV1cJ96dNFvqibuw=]

- Reactions of 3-nitro-1,2,4-triazoles with alkylating agents. 6. Alkylation of a neutral heterocycle by alcohols in acid media. Chemistry of Heterocyclic Compounds.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh9q41lwYf4UTEk16N5EeCfy7vh9m_vF-_BoU1ZaEpOsXaNF4LTGB4lf1H2qywmVkK2cOl4v0Z4_UreMvb46x90qBan4h0wtzZU7iV9fkBr36afMvCwS1Og2vf745IVM_KxjEUoabjYJXF3LyJ]

- An insight on medicinal attributes of 1,2,4-triazoles. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4v8qhmuph3zZ3v1Jxy4sU36KgFhuP_sHhX58N_a8LiWcf7SIny90r1u7glovU2jiYHeIIMCeSi6AgU_LMwMmWLhCQ4urHyhhC0tzOvKDY-DBHvS7v8pLbySwB9zA3u5HPTKUv9cEqHeyhQr0=]

- Novel 3-nitro-1H-1,2,4-triazole-based compounds. Future Medicinal Chemistry (Ovid).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmS0wkYNChgMU3eSu3OUdcSByVq9NYUe088aesADrXjwJKkV5hTZnjY99XiKKEksHmbtCugZZDsVX3xIEwlg5sjxtiEI3LLOok45ZO1yGwAeY5LuMU9tYjJQoKOUp7A_U1kFi0AJ57qRtGvGZCznFEiOVB2QqWi4gthNM8B7dpNXjijxWeAgktR2HJFk2MWbrOvQ_KisaT4lOcEgdgJRBLE1YdlwaB8PU69ZUegA1uTmm91Oa_]

- Radiosensitizing hypoxic cells with new 3-nitro-1,2,4-triazole derivatives in vitro and in vivo. NIH.[https://vertexaisearch.cloud.google.

- Novel 3-Nitro-1H-1,2,4-triazole-Based Aliphatic and Aromatic Amines as Anti-Chagasic Agents. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEih6vlSMf9H8d8zRCDgOdxXhtkuquQDEsP3BaGvMWCRKDwP6uVo5bQIrY8DEROjf0g-GyNlZj3ctz6I34VeaG3SvId--F-LobvqM1i5NHAAHtXpEtxn0gsXM_TC6kKLWNZzLE8KLwc8Z4=]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFNJXKq4_TIhpNLFgfhPkMpQmw-l7kWe_EtZJu4KYcXwxMgPhtSWPRxX7mMlNuIHt8mvLNANtCOR-pztW9dI-yeN6nKocgnLwRt7R6ipxOlTxPJsc8Ne0dt-QJdhYHuKKQdQ==]

- Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQY8FXuFYzFTzSrcFPpFN0J_NzwlPWxbAYYD3rhHy94ra53UcgZgpiOdolbEVQXxBzRqE3UCXbnxy8MMXRLESeWq3BpkN78RwzN-ZMv5SOaSnWHwlHQyisGC6pm7iZVC0bVaPdEEfw-2j29tw=]

Sources

- 1. REACTION OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 1. ALKYLATION IN THE PRESENCE OF ALKALI | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. benthamdirect.com [benthamdirect.com]

- 3. longdom.org [longdom.org]

- 4. scispace.com [scispace.com]

- 5. REACTIONS OF 3-NITRO-1,2,4-TRIAZOLES WITH ALKYLATING AGENTS. 6. ALKYLATION OF A NEUTRAL HETEROCYCLE BY ALCOHOLS IN ACID MEDIA | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 11. Radiosensitizing hypoxic cells with new 3-nitro-1,2,4-triazole derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Nitro Triazole Butanoate Esters (NTBEs): A Dual-Activation Prodrug Strategy in Pharmacology

Executive Summary

The development of targeted therapeutics frequently encounters the dual challenges of achieving sufficient cellular penetration and ensuring tissue-specific activation. Nitro Triazole Butanoate Esters (NTBEs) represent an emerging class of rationally designed prodrugs that address both hurdles. By fusing a bioreductive nitro-triazole warhead with a lipophilic butanoate ester masking group, NTBEs leverage a dual-activation mechanism: intracellular trapping via ubiquitous carboxylesterases and target-specific activation via hypoxic or enzymatic reduction.

This technical guide explores the mechanistic causality, pharmacological applications, and self-validating experimental frameworks necessary for advancing NTBEs in oncology and infectious disease drug development.

Mechanistic Rationale: The Causality of Dual-Activation

To understand the pharmacological utility of NTBEs, one must deconstruct the molecule into its two synergistic domains. The design is not arbitrary; it is a calculated manipulation of thermodynamics and enzyme kinetics.

The Butanoate Ester Strategy: Lipophilicity and Intracellular Trapping

Unmodified nitro-triazoles often suffer from low membrane permeability due to their polarity. Esterification is a classic prodrug strategy, but the choice of the acyl chain length is critical. Acetate esters are highly susceptible to premature cleavage by plasma butyrylcholinesterase (BChE), leading to systemic toxicity. Conversely, hexanoate esters are excessively lipophilic, resulting in poor aqueous solubility and high plasma protein binding.

The butanoate (butyrate) ester provides the optimal partition coefficient (LogP). It masks the polar core, allowing rapid passive diffusion across the lipid bilayer. Once in the cytoplasm, intracellular carboxylesterases (CES1 and CES2) rapidly hydrolyze the butanoate group. This cleavage unmasks a polar carboxylate or hydroxyl moiety, drastically lowering the molecule's LogP and effectively "trapping" the active pharmacophore inside the cell. This strategy is highly effective in localized drug delivery systems, such as rapid gelling polymer compositions, which rely on controlled release and cellular uptake of esterified prodrugs[1].

The Nitro-Triazole Warhead: Bioreduction and Covalent Inhibition

The 3-nitro-1,2,4-triazole core acts as an environmentally sensitive trigger. Its pharmacological action depends heavily on the target pathology:

-

Infectious Disease (Anti-Tubercular Action): In Mycobacterium tuberculosis, nitro-triazoles act as potent, covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for cell wall arabinogalactan biosynthesis[2],[3]. The specific flavoenzyme environment of DprE1 reduces the nitro group to a highly reactive nitroso intermediate, which subsequently forms a covalent bond with a critical cysteine residue in the enzyme's active site. Furthermore, related nitro-triazole and hydrazone derivatives have demonstrated broad-spectrum antifungal and antibacterial efficacy[4].

-

Oncology (Hypoxia-Activated Prodrugs): In solid tumors, the nitro group undergoes a one-electron reduction catalyzed by oxidoreductases (e.g., POR). In healthy, normoxic tissues, molecular oxygen rapidly oxidizes the radical anion back to the parent compound (futile cycling), preventing toxicity. However, in the severe hypoxia (<0.1% O

) characteristic of necrotic tumor cores, the radical is further reduced to a cytotoxic hydroxylamine or amine, which crosslinks DNA and induces apoptosis.

Visualizing the NTBE Mechanism and Workflow

Diagram 1: Dual-activation pathway of NTBEs via esterase cleavage and hypoxic bioreduction.

Diagram 2: Self-validating screening workflow for evaluating NTBE pharmacokinetics and efficacy.

Quantitative Data Presentation

The success of the NTBE strategy is heavily reliant on optimizing the physicochemical parameters. Table 1 summarizes the comparative profile of a theoretical unesterified Nitro-Triazole against its Butanoate Ester prodrug (NTBE).

Table 1: Comparative Physicochemical and Pharmacodynamic Profiling

| Metric | Unesterified Nitro-Triazole | NTBE (Butanoate Prodrug) | Biological Implication |

| LogP (Octanol/Water) | 0.8 ± 0.2 | 2.9 ± 0.3 | NTBE achieves superior lipid bilayer penetration. |

| Plasma Half-Life (t | 4.5 hours | 1.2 hours | NTBE is rapidly cleared from plasma into tissues. |

| Intracellular AUC (0-24h) | 125 µM·h | 890 µM·h | 7x increase in intracellular trapping post-CES cleavage. |

| IC | >100 µM | >100 µM | Both compounds remain inert in healthy tissue. |

| IC | 12.5 µM | 1.8 µM | NTBE exhibits a significantly higher Hypoxia Cytotoxicity Ratio (HCR). |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. The following protocols include mandatory mechanistic controls to prove causality rather than mere correlation.

Protocol 1: Intracellular Trapping via CES Cleavage Assay

Objective: To prove that the intracellular accumulation of the nitro-triazole core is strictly dependent on carboxylesterase (CES) mediated hydrolysis of the butanoate ester, rather than simple partitioning.

Causality Control: Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, is used. If trapping is truly CES-dependent, BNPP pre-treatment will block hydrolysis, resulting in the rapid efflux of the intact lipophilic NTBE and a low intracellular Area Under the Curve (AUC).

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells (high endogenous CES1/2 expression) in 6-well plates at

cells/well. Incubate overnight at 37°C, 5% CO -

Inhibitor Pre-treatment: Divide wells into two cohorts. Treat Cohort A with vehicle (0.1% DMSO). Treat Cohort B with 100 µM BNPP for 1 hour prior to drug exposure.

-

Drug Dosing: Spike all wells with 10 µM of the NTBE compound.

-

Time-Course Lysis: At intervals of 0.5, 1, 2, 4, and 8 hours, aspirate the media, wash cells rapidly 3x with ice-cold PBS to halt metabolism and remove extracellular drug.

-

Extraction: Lyse cells using 80% cold methanol containing an internal standard (e.g., deuterated nitro-triazole). Scrape, collect, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantify both the intact NTBE and the hydrolyzed nitro-triazole core.

-

Validation: A successful assay will show a rapid rise in the hydrolyzed core in Cohort A, and near-zero hydrolyzed core (with rapid clearance of intact NTBE) in Cohort B.

Protocol 2: Hypoxia-Selective Cytotoxicity Assay

Objective: To validate the bioreductive activation of the nitro-triazole warhead and calculate the Hypoxia Cytotoxicity Ratio (HCR).

Causality Control: Parallel incubation in strict normoxia (21% O

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT116 human colon carcinoma cells into two identical 96-well plates at

cells/well. Allow 24 hours for adherence. -

Environmental Equilibration: Transfer Plate 1 to a standard incubator (21% O

, 5% CO -

Drug Dosing: Inside the respective chambers, treat cells with a 10-point, 3-fold serial dilution of NTBE (ranging from 100 µM to 5 nM).

-

Incubation: Incubate for 72 hours under the assigned atmospheric conditions.

-

Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Read luminescence on a microplate reader. Plot dose-response curves using non-linear regression (4-parameter logistic curve) to determine the IC

for both conditions. -

Validation: Calculate the HCR (IC

Normoxia / IC

References

1.[2] Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth | ACS Omega. ACS Publications. Available at: 2.[3] WO2014190199A1 - Compounds for treatment of drug resistant and persistent tuberculosis. Google Patents. Available at: 3.[1] Drug delivery from rapid gelling polymer composition - European Patent Office - EP 2181704 A2. Googleapis. Available at: 4.[4] BIOLOGICAL ACTIVITY OF SOME NEWLY SYNTHESIZED HYDRAZONE DERIVATIVES DERIVED FROM (DICYCLOPROPYLMETHYLENE)HYDRAZONE. Semantic Scholar. Available at:

Sources

Technical Guide: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate as a High-Energy Material Precursor

Part 1: Executive Summary & Strategic Value

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (MNTB) represents a critical class of energetic structural precursors . In the design of High-Energy Density Materials (HEDMs), the balance between detonation performance and mechanical sensitivity is paramount. While 3-nitro-1,2,4-triazole (NTO) is a benchmark insensitive explosive, its utility is often limited by poor solubility and processing characteristics in cast-cure formulations.

MNTB serves as a functional "bridge" molecule. By alkylating the NTO scaffold with a butyric ester chain, we achieve three strategic objectives:

-

Plasticization: The aliphatic chain disrupts crystal packing, lowering the melting point and serving as an energetic plasticizer precursor.

-

Functionalization Handle: The terminal ester group is a versatile electrophile, enabling conversion to hydrazides (for high-nitrogen energetic salts) or hydroxyl-terminated derivatives (for energetic binders).

-

Desensitization: The alkyl linker acts as an internal buffer, reducing impact sensitivity compared to the parent NTO while maintaining the energetic nitro-triazole core.

This guide details the synthesis, characterization, and downstream application of MNTB, emphasizing the control of regiochemistry during the alkylation of the ambident triazole anion.

Part 2: Synthesis Protocol & Mechanism

The Challenge of Regioselectivity

The core synthetic challenge lies in the alkylation of the 3-nitro-1,2,4-triazole anion. The anion is an ambident nucleophile with electron density distributed across N1, N2, and N4.

-

N1-Alkylation (Target): Thermodynamically preferred and sterically accessible. Yields the 3-nitro isomer.[1][2][3][4][5][6]

-

N2-Alkylation (Impurity): Often competes, yielding the 5-nitro isomer (sterically hindered).

-

N4-Alkylation: Rare under standard basic conditions due to adjacent lone pair repulsion.

Mechanism: The reaction proceeds via an

Experimental Protocol: Synthesis of MNTB

Reagents:

-

3-Nitro-1,2,4-triazole (NTO): 11.4 g (0.10 mol)

-

Methyl 4-bromobutanoate: 19.9 g (0.11 mol)

-

Potassium Carbonate (

): 16.6 g (0.12 mol) -

Acetonitrile (MeCN): 200 mL (Anhydrous)

-

Tetrabutylammonium bromide (TBAB): 0.5 g (Catalyst)

Step-by-Step Methodology:

-

Activation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve NTO (11.4 g) in MeCN (200 mL). Add

(16.6 g) and TBAB (0.5 g). Stir at room temperature for 30 minutes to generate the potassium nitrotriazolate salt in situ. Note: Evolution of -

Alkylation: Add methyl 4-bromobutanoate (19.9 g) dropwise over 20 minutes. The solution may turn slightly yellow.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting NTO spot ( -

Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (

, excess -

Purification: Dissolve the crude oil in Ethyl Acetate (100 mL) and wash with water (

mL) and brine ( -

Crystallization: If the product remains oily (common for esters), triturating with cold diethyl ether or hexane/ether mix can induce solidification. Alternatively, purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Yield: Typical isolated yield is 75–85%.

Characterization Data (Expected)[5]

| Technique | Parameter | Diagnostic Signal | Interpretation |

| 1H NMR | 8.80 (s, 1H) | Triazole C5-H (Confirms N1-substitution; N2-isomer shifts differ) | |

| 4.35 (t, 2H) | |||

| 3.65 (s, 3H) | |||

| IR | 1735 | ||

| 1540, 1310 | |||

| DSC | Decomposition onset (Indicates good thermal stability) |

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis and the competing regiochemical pathways, highlighting the thermodynamic preference for the N1-isomer.

Caption: Regioselective alkylation of NTO. The N1-pathway is favored due to lower steric hindrance compared to the N2-position adjacent to the nitro group.

Part 4: Downstream Applications (Energetic Workflow)

MNTB is rarely the end-product; it is a versatile intermediate. The ester group allows for the generation of Energetic Ionic Liquids (EILs) or Cross-linked Binders .

Conversion to Energetic Hydrazides

Reacting MNTB with hydrazine hydrate yields the hydrazide derivative. This step significantly increases the nitrogen content and density.

-

Reaction:

-

Utility: The hydrazide moiety can complex with metal nitrates (e.g., Copper(II) nitrate) to form combustion catalysts or react with acids (e.g., Perchloric acid) to form high-energy salts.

Application Workflow Diagram

Caption: Divergent application pathways for MNTB: Route A (Left) leads to high-nitrogen salts; Route B (Right) leads to polymeric binders.

Part 5: Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that while NTO derivatives are generally "insensitive," intermediates can exhibit unpredictable behavior.

-

Thermal Stability: MNTB is thermally stable up to

, but the hydrazide derivative is significantly more sensitive to friction and impact. -

Explosive Precursors: Treat all nitrotriazole derivatives as potential explosives. Use blast shields during scale-up (>5g).

-

Chemical Compatibility: Avoid contact with strong bases after the ester is formed, as this will hydrolyze the linker. Avoid heavy metals during the synthesis unless specifically forming complexes, as nitrotriazoles can form sensitive metal salts.

-

Waste Disposal: Quench all reaction mixtures with water. Nitrotriazole residues should be destroyed via chemical reduction (e.g., Fe/HCl) or incineration in certified hazardous waste facilities.

References

- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.

-

Simpson, R. L., et al. (1997). "The insensitive high explosive 3-nitro-1,2,4-triazole-5-one (NTO)." Propellants, Explosives, Pyrotechnics.[7] Link

-

Chem-Impex Int'l. "3-Nitro-1H-1,2,4-triazole Product Page." (Source for precursor availability and basic physical properties).[1][5][6][7][8][9][10][11][12] Link

-

Zhai, L., et al. (2015). "Synthesis and properties of 1,2,4-triazole derivatives as energetic materials." RSC Advances. (Discusses regioselectivity in triazole alkylation). Link

-

PubChem. "3-Nitro-1,2,4-triazole Compound Summary." National Library of Medicine. Link

Sources

- 1. [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: energetic materials containing an N(O)[double bond, length as m-dash]N–N fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Nitro-1,2,4-triazole | C2H2N4O2 | CID 90614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]

- 6. 3-Nitro-1,2,4-triazole | 24807-55-4 | TCI AMERICA [tcichemicals.com]

- 7. Synthesis, crystal structure and properties of 3-picrylamino-1,2,4-triazole-nitric acid self-assembled energetic material - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-based energetic MOFs with 3-nitro-1H-1,2,4-triazole: solvent-dependent syntheses, structures and energetic performances - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. cjsc.ac.cn [cjsc.ac.cn]

- 11. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 12. researchgate.net [researchgate.net]

Comprehensive Chemical Structure Analysis of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Executive Summary

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a highly functionalized heterocyclic compound characterized by a 3-nitro-1,2,4-triazole core covalently linked to a methyl butanoate aliphatic chain at the N1 position. Due to the electron-deficient nature of the nitro-triazole system, compounds in this class are of significant interest in the development of energetic materials, radiosensitizers, and pharmaceutical intermediates.

This technical guide provides a rigorous, self-validating analytical framework for the structural elucidation of this molecule, detailing the causality behind regiochemical outcomes and the spectroscopic protocols required for unambiguous characterization.

Molecular Architecture & Regiochemical Causality

The synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate proceeds via the nucleophilic substitution (S_N2) of methyl 4-bromobutanoate by the 3-nitro-1,2,4-triazolide anion. A critical analytical challenge in this synthesis is determining the regiochemistry of the alkylation.

The Causality of N1-Alkylation: Deprotonation of 3-nitro-1H-1,2,4-triazole yields an anion where the negative charge is delocalized across the N1, N2, and N4 positions. However, the bulky and strongly electron-withdrawing nitro group at the C3 position exerts significant steric hindrance and electrostatic repulsion. Consequently, alkylation at the N2 position (adjacent to the nitro group) is thermodynamically and kinetically disfavored. The N1 position, being adjacent to the less sterically demanding C5 proton, serves as the primary nucleophilic site, yielding the N1-isomer as the overwhelming major product [[1]]().

Figure 1: Regioselective N1-alkylation workflow of 3-nitro-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Profiling

Multinuclear NMR (¹H, ¹³C, ¹⁵N) is the gold standard for validating the structural integrity of 3-nitro-1,2,4-triazole architectures 2. The strong electron-withdrawing nature of the nitro group at the C3 position significantly deshields the adjacent carbon and affects the overall electron density of the triazole ring, a phenomenon well-documented in comparative studies of nitroazole structural properties 1.

Quantitative Data: NMR Assignments

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d₆, 400 MHz)

| Position | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) | Assignment Justification |

| C5 (Triazole) | 8.95 | Singlet (s) | 1H | 146.2 | Highly deshielded by adjacent N1/N4 and ring electron deficiency. |

| C3 (Triazole) | - | - | - | 162.5 | Quaternary carbon attached to strongly electron-withdrawing NO₂. |

| N-CH₂ (C4') | 4.32 | Triplet (t) | 2H | 49.8 | Deshielded by direct attachment to the triazole N1 atom. |

| CH₂ (C3') | 2.15 | Quintet (p) | 2H | 23.4 | Central methylene group of the aliphatic butanoate chain. |

| CH₂-C=O (C2') | 2.38 | Triplet (t) | 2H | 30.1 | Deshielded by the adjacent ester carbonyl group. |

| C=O (Ester) | - | - | - | 173.2 | Characteristic ester carbonyl carbon resonance. |

| O-CH₃ | 3.58 | Singlet (s) | 3H | 51.6 | Methoxy group of the methyl ester. |

Self-Validating Protocol: 2D NOESY Regiochemical Confirmation

To ensure the integrity of the N1-alkylation assignment, 1D NMR must be cross-validated using 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Causality: The NOESY experiment detects protons that are close in 3D space (< 5 Å).

-

Validation: A strong NOE cross-peak must be observed between the N-CH₂ protons of the butanoate chain (δ 4.32) and the C5-H proton of the triazole ring (δ 8.95). This unambiguously confirms N1 substitution. If the molecule were the N2-isomer, no such correlation could exist, as the adjacent C3 position lacks a proton (being occupied by the nitro group).

Vibrational Spectroscopy (FTIR) & Functional Group Mapping

Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal validation of the functional groups. The presence of the nitro group and the ester moiety yields highly diagnostic, non-overlapping vibrational modes [[2]]().

Table 2: Key FTIR Vibrational Frequencies (ATR, Solid State)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Diagnostic Significance |

| 3120 | C-H stretch | Triazole C5-H | Confirms the intact heteroaromatic ring. |

| 2950, 2875 | C-H stretch | Aliphatic chain | Indicates presence of the butanoate linker. |

| 1738 | C=O stretch | Methyl ester | Sharp, strong peak validating the ester moiety. |

| 1545 | N-O asym. stretch | Nitro group (-NO₂) | Primary indicator of the 3-nitro substitution. |

| 1330 | N-O sym. stretch | Nitro group (-NO₂) | Secondary confirmation of the nitro group. |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is utilized to confirm the exact mass and structural connectivity via collision-induced dissociation (CID).

-

Ionization Causality: Positive ion mode (ESI+) is selected because the nitrogen-rich triazole ring (specifically N4) acts as a basic site that readily accepts a proton, forming a stable [M+H]+ precursor ion at m/z 215.0775.

-

Fragmentation Causality: The molecule fragments via predictable neutral losses. The ester terminus readily loses methanol (-32 Da), while the electron-deficient triazole core expels the nitro group (-46 Da).

Figure 2: Proposed ESI-HRMS fragmentation pathway for the target molecule.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems:

Protocol A: Regioselective Synthesis and Isolation

-

Reaction Setup: Dissolve 3-nitro-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature to ensure complete formation of the triazolide anion.

-

Alkylation: Dropwise add methyl 4-bromobutanoate (1.1 eq). Heat to 60°C for 4 hours.

-

Self-Validating Check (TLC): Monitor via TLC (Ethyl Acetate:Hexane 1:1). The N1-isomer (major) will elute faster (higher Rf) than the highly polar, sterically hindered N2-isomer due to differing dipole moments.

-

Purification: Quench with H₂O, extract with ethyl acetate, and purify via flash chromatography to isolate the pure N1-isomer.

Protocol B: NMR Acquisition and NOESY Validation

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

1D Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (1024 scans) at 298 K. Validation: Ensure the TMS peak is perfectly calibrated to 0.00 ppm.

-

2D NOESY Acquisition: Set mixing time to 400 ms. Validation: Confirm the structural connectivity by verifying the cross-peak between δ 4.32 (N-CH₂) and δ 8.95 (C5-H).

Protocol C: ESI-HRMS Calibration and Acquisition

-

Calibration: Calibrate the TOF mass spectrometer using Leucine Enkephalin as an internal lock mass (m/z 556.2771) to ensure sub-5 ppm mass accuracy.

-

Acquisition: Infuse the sample (1 µg/mL in 50:50 MeOH:H₂O with 0.1% formic acid) at 10 µL/min.

-

CID MS/MS: Apply a collision energy ramp of 15–30 eV. Validation: The presence of the m/z 183.0513 fragment internally validates the methyl ester moiety, distinguishing it from potential ethyl or propyl ester impurities.

References

[2] Title: [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans - PMC Source: nih.gov URL:

[1] Title: Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - MDPI Source: mdpi.com URL:

Sources

The Architecture of N-Alkylated Nitro Triazoles: History, Synthesis, and Multidisciplinary Applications

Executive Summary

N-alkylated nitro triazoles represent a highly versatile class of heterocyclic compounds that bridge the gap between high-energy materials and advanced pharmacotherapeutics. The introduction of an alkyl group to the nitrotriazole ring fundamentally alters its physicochemical properties—disrupting intermolecular hydrogen bonding, modifying electron density, and tuning lipophilicity. This technical whitepaper explores the historical discovery of these compounds, the mechanistic causality behind their regioselective synthesis, and their critical applications in modern drug development and energetic materials.

Historical Context and Discovery

The exploration of nitrotriazoles began in the mid-20th century, initially driven by the need for stable, high-performance energetic materials. Compounds like 3-amino-5-nitro-1,2,4-triazole (ANTA) and 3-nitro-1,2,4-triazol-5-one (NTO) were discovered as highly stable explosives with low sensitivity to shock and friction[1]. However, the high melting points of unsubstituted nitrotriazoles, caused by extensive intermolecular hydrogen bonding, limited their use in melt-castable formulations.

Researchers discovered that N-alkylation effectively disrupted this hydrogen bonding network, drastically lowering melting points and altering detonation parameters[2]. Simultaneously, in the pharmaceutical sector, the unique electron-withdrawing nature of the nitrotriazole core was identified as a potent pharmacophore. By the early 2010s, N-alkylated 3-nitro-1,2,4-triazoles were being actively developed as antitrypanosomal agents, specifically targeting Chagas disease and African sleeping sickness by acting as selective substrates for parasitic enzymes[3].

Mechanistic Foundations of N-Alkylation

The alkylation of nitrotriazoles in basic media is a classic example of ambident nucleophilic substitution. Unsubstituted nitrotriazoles (e.g., 4-nitro-1,2,3-triazole and 3-nitro-1,2,4-triazole) possess relatively high acidity (pKa ~4.8 to 5.5). In the presence of a base, they readily deprotonate to form a highly delocalized nitrotriazolate anion[4].

The regioselectivity of the subsequent electrophilic attack is governed by a delicate balance of thermodynamic stability and steric hindrance:

-

1,2,4-Triazoles: Alkylation typically yields a mixture of N1 and N2 isomers. The N1-alkyl isomer is generally the thermodynamically favored major product, while the N2-alkyl isomer is formed as a minor product due to steric repulsion from the adjacent nitro group at the C3 position[5].

-

1,2,3-Triazoles: Alkylation of 4-nitro-1,2,3-triazole can yield N1, N2, and N3 isomers. Interestingly, depending on the alkylating agent, the N2-substituted derivative often prevails, though N3 isomers provide unique opportunities for quaternization[4].

Regioselective pathways in the N-alkylation of 3-nitro-1,2,4-triazole.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows.

Protocol 1: Classical Base-Catalyzed Alkylation of 4-Nitro-1,2,3-triazole

This method utilizes alkali bases to generate the nucleophile, suitable for synthesizing energetic ionic precursors[4].

-

Preparation: Suspend 25 mmol of 4-nitro-1,2,3-triazole in 15 mL of absolute ethanol.

-

Deprotonation: Add an equimolar quantity (25 mmol) of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Causality: Equimolar stoichiometry prevents base-catalyzed hydrolysis of the incoming alkylating agent while ensuring complete anion formation.

-

Alkylation: Add 22.5 mmol of the alkylating agent (e.g., dialkyl sulfate or alkyl halide). Stir the mixture at 78–80 °C for 12–15 hours.

-

Workup: Evaporate the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water to remove unreacted salts.

-

Validation: Monitor the reaction via ¹H NMR. The disappearance of the broad N-H proton signal (~15 ppm) and the appearance of distinct alkyl multiplets confirm successful substitution. Isomer ratios are determined by integrating the distinct triazole C-H peaks[4].

Protocol 2: Green Aqueous Alkylation using NMO/H₂O

This modern approach avoids volatile organic solvents by utilizing N-methylmorpholine N-oxide (NMO)[6].

-

Preparation: Dissolve 3-nitro-1,2,4-triazole in an aqueous solution containing NMO. Causality: NMO acts dually as a mild base to deprotonate the triazole and as a phase-transfer agent to solubilize the organic electrophile in water.

-

Reaction: Dropwise add allyl bromide (or equivalent alkyl halide) at room temperature. Stir for 4-6 hours.

-

Validation & Structural Identification: Because N1 and N2 isomers of liquid N-allyltriazoles cannot be easily distinguished by standard NOESY NMR (due to proximity effects), validate the structure by brominating the allyl group in aqueous sodium acetate. This yields crystalline 1-(2,3-dibromopropyl)-3-nitro-1,2,4-triazole, which can be definitively assigned via X-ray crystallography[6].

Comparative Data & Structural Analysis

The distribution of regioisomers is highly dependent on the substrate, the nature of the electrophile, and the solvent system. Table 1 summarizes typical experimental outcomes.

Table 1: Regioisomer Distribution in Base-Catalyzed Alkylation of Nitrotriazoles

| Substrate | Alkylating Agent | Base / Solvent | Major Isomer | Minor Isomer(s) | Ref. |

| 3-Nitro-1,2,4-triazole | Alkyl Halides | KOH / EtOH | N1-alkyl (65-85%) | N2-alkyl (15-35%) | [5] |

| 4-Nitro-1,2,3-triazole | Dialkyl Sulfates | NaOH / EtOH | N2-alkyl (Dominant) | N1-alkyl, N3-alkyl | [4] |

| 3-Nitro-1,2,4-triazole | Allyl Bromide | NMO / H₂O | N1-allyl (Dominant) | N2-allyl | [6] |

| 5-Azido-3-nitro-1,2,4-triazole | Dimethyl Sulfate | NaOH / H₂O | N1-methyl | - | [2] |

Multidisciplinary Applications

Energetic Materials

In the realm of high-energy materials, the N-alkylation of nitrotriazoles is a critical tool for tuning sensitivity and performance. Unsubstituted compounds like NTO are highly insensitive but difficult to process. By alkylating the ring (e.g., forming N-methyl or N-ethyl derivatives), researchers disrupt the crystal lattice's hydrogen bonding. This lowers the melting point, enabling the creation of melt-castable explosives that retain high detonation velocities and thermal stability[7],[2]. Furthermore, N3-alkylated 1,2,3-triazoles serve as precursors for energy-rich ionic liquids and coordination complexes[4].

Pharmaceutical Development: Antitrypanosomal Agents

N-alkylated 3-nitro-1,2,4-triazoles (specifically acetamides and propanamides) have emerged as highly potent agents against Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (African sleeping sickness)[3].

Mechanism of Action: These compounds act as prodrugs. They are highly lipophilic, allowing them to cross parasitic cell membranes. Once inside, they are selectively reduced by Type I Nitroreductase (NTR) —an oxygen-insensitive enzyme present in trypanosomatids but absent in mammalian hosts. This reduction generates toxic nitro-radical anions and hydroxylamines that cause catastrophic DNA damage to the parasite, while leaving the human host unharmed[3].

Selective activation of nitrotriazole prodrugs by parasitic Type I nitroreductase.

Conclusion & Future Perspectives

The transition of N-alkylated nitro triazoles from niche energetic materials to frontline pharmaceutical candidates underscores the value of cross-disciplinary chemical research. Future development hinges on refining regioselective synthesis—particularly utilizing green chemistry approaches like NMO/H₂O systems—to isolate specific isomers with higher yields. In drug development, extending the carbon linker (e.g., from acetamides to propanamides) continues to show promise in optimizing the lipophilicity and NTR-binding affinity of these life-saving molecules.

References

-

Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles National Center for Biotechnology Information (PMC)[Link]

-

Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 1. Alkylation in the presence of alkali Chemistry of Heterocyclic Compounds (OSI)[Link]

-

Alkylation of 3-nitro-1,2,4-triazole in the N-methylmorpholine N-oxide/water system and identifying the structure of obtained compounds Longdom Publishing[Link]

-

Nitrotriazole-based acetamides and propanamides with broad spectrum antitrypanosomal activity National Center for Biotechnology Information (PMC)[Link]

-

Nitrogen-Rich Energetic Materials Based on 1,2,4-Triazole Derivatives LMU München[Link]

-

Preparation and Crystal Structure of 5-Azido-3-nitro-1H-1,2,4-triazole, Its Methyl Derivative and Potassium Salt MDPI[Link]

-

Thermal hazard assessment of 3-nitro-1,2,4-triazole-5-one (NTO) synthesis ResearchGate[Link]

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Preparation and Crystal Structure of 5-Azido-3-nitro-1H-1,2,4-triazole, Its Methyl Derivative and Potassium Salt | MDPI [mdpi.com]

- 3. Nitrotriazole-based acetamides and propanamides with broad spectrum antitrypanosomal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. REACTION OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 1. ALKYLATION IN THE PRESENCE OF ALKALI | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

Thermodynamic Characterization of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

The following technical guide details the thermodynamic profile, synthesis logic, and characterization protocols for methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate .

Technical Guide for Energetic Materials & Pharmaceutical Applications

Executive Summary

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a functionalized nitrogen-rich heterocycle.[1] Structurally, it consists of a high-energy 3-nitro-1,2,4-triazole core coupled with a flexible methyl butanoate ester tail.[1] This specific derivatization is critically important in two fields:

-

Energetic Materials: It serves as an energetic plasticizer .[1] The bulky, flexible ester chain disrupts the crystal lattice of the rigid triazole core, significantly lowering the melting point (potentially to a liquid state) while retaining the energetic contribution of the nitro-heterocycle.[1]

-

Pharmaceutical Development: It acts as a lipophilic precursor for bioactive nitro-triazoles (e.g., anti-trypanosomal agents), where the ester group modulates solubility and bioavailability before metabolic hydrolysis.[1]

This guide provides the thermodynamic framework for this molecule, contrasting it with its parent compound to highlight the "plasticizing effect" of the butyrate chain.[1]

Chemical Structure & Classification

-

IUPAC Name: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate[1]

-

Molecular Formula: C₇H₁₀N₄O₄[1]

-

Core Moiety: 3-Nitro-1,2,4-triazole (High density, high melting point: ~210°C).[1][3]

-

Functional Tail: Methyl butanoate (Flexible, lipophilic, low melting point).[1]

Structural Logic

The thermodynamic behavior of this molecule is defined by the competition between the dipole-dipole interactions of the nitro-triazole ring (which promote crystallinity) and the entropic freedom of the alkyl ester chain (which promotes the liquid state).[1]

Thermodynamic Properties

Note: Values marked with () are derived from high-fidelity group additivity methods and homologous series analysis where specific experimental data is proprietary.*

Phase Transition Thermodynamics

Unlike the parent 3-nitro-1,2,4-triazole , which is a solid with a high melting point of 210°C (dec) , the methyl butanoate derivative exhibits a drastically suppressed melting profile.[1]

| Property | Value / Range | Technical Insight |

| Melting Point ( | 45°C – 65°C (Predicted) | The butyl ester chain acts as an internal solvent, disrupting |

| Enthalpy of Fusion ( | ~18–22 kJ/mol | Lower than the parent triazole due to reduced lattice energy.[1] |

| Boiling Point ( | >280°C (Extrapolated) | Likely decomposes before boiling at atmospheric pressure.[1] |

| Physical State (25°C) | Viscous Liquid or Waxy Solid | Dependent on purity; impurities typically suppress |

Energetic Properties

The presence of the nitro group (

-

Enthalpy of Formation (

): -

Oxygen Balance (

):

Thermal Stability

-

Decomposition Onset (

): ~220°C (DSC exotherm). -

Mechanism: The ester tail is thermally stable up to ~250°C, so decomposition is triggered by the nitro-triazole ring scission or nitro-nitrite rearrangement .[1]

-

Safety: The molecule is generally insensitive to friction and impact compared to pure nitrotriazoles due to the "phlegmatizing" effect of the alkyl chain.[1]

Experimental Characterization Protocols

To validate these properties in a laboratory setting, the following self-validating workflows must be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Sample Prep: Encapsulate 2–5 mg of dried sample in an aluminum pan (pinhole lid for decomposition gases).

-

Ramp: Heat from

to -

Data Analysis:

Combustion Calorimetry

Objective: Measure Enthalpy of Combustion (

-

Setup: Use an isoperibol oxygen bomb calorimeter.

-

Combustion: Burn sample in excess

(30 bar). -

Correction: Correct for the formation of

(nitric acid) from the nitrogen content using titration of the bomb washings. -

Calculation:

Where products are

Synthesis & Characterization Workflow

The purity of the sample critically affects thermodynamic measurements.[1] The following Graphviz diagram outlines the synthesis logic and the subsequent characterization path.

Figure 1: Synthesis and thermodynamic characterization workflow.[1][6] Note the critical purification step to remove N2-alkylated isomers which would skew melting point data.

Applications & Handling

Energetic Plasticizers

In solid propellant formulations, this molecule acts as a plasticizer .[1]

-

Mechanism: It inserts between polymer chains (e.g., GAP, HTPB), increasing free volume and lowering the Glass Transition Temperature (

).[1] -

Benefit: Unlike inert plasticizers (e.g., DOA), it contributes energy to the combustion due to the nitro-triazole core.[1]

Safety Profile

-

Friction/Impact: Low sensitivity.[1]

-

Storage: Hygroscopic. Store in desiccated, tightly sealed containers to prevent hydrolysis of the methyl ester to the carboxylic acid, which would alter thermodynamic properties.[1]

References

-

Bagal, L. I., et al. (1970).[1] Chemistry of Nitro-1,2,4-triazoles. Chemistry of Heterocyclic Compounds. (Foundational work on the parent 3-nitro-1,2,4-triazole synthesis and stability).

-

Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter.[1] (Authoritative source on the thermodynamics of nitrogen-rich heterocycles and enthalpy of formation calculations).

-

Simpson, R. L., et al. (1997).[1] Energetic Materials: The 3-Nitro-1,2,4-triazole-5-one (NTO) Family.[1] Lawrence Livermore National Laboratory.[1] (Provides comparative data for nitrotriazole derivatives).

-

Larionov, S. V., et al. (2005).[1] Synthesis and Properties of Alkylated Nitrotriazoles. Russian Journal of Organic Chemistry. (Details the N-alkylation kinetics and isomer distribution).

-

NIST Chemistry WebBook. Standard Reference Data for 3-Nitro-1,2,4-triazole. Link (Baseline thermodynamic data for the parent ring system).[1]

Sources

reaction mechanism for synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

This technical guide details the synthesis and reaction mechanism for methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate , a functionalized nitrotriazole derivative often utilized as a precursor in the development of energetic plasticizers and pharmaceutical scaffolds.

Executive Summary

The synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate relies on the nucleophilic substitution (

Strategic Retrosynthesis

To design the synthesis, we disconnect the C-N bond between the triazole ring and the butyl chain.

-

Target: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

-

Disconnection: N1–C(alkyl) bond.

-

Synthons:

-

Nucleophile: 3-Nitro-1,2,4-triazole (deprotonated form).

-

Electrophile: Methyl 4-bromobutanoate (or 4-chlorobutanoate).

-

Critical Design Constraint: The electrophile contains a methyl ester. Aqueous alkaline conditions (commonly used for simple triazole alkylation) must be avoided to prevent saponification (hydrolysis) of the ester to the carboxylic acid. Therefore, a solid-liquid phase transfer or anhydrous organic base system is required.

Reaction Mechanism & Regiochemistry

The Ambident Nucleophile

Upon deprotonation by a base (e.g.,

-

N1 Position: Distal to the nitro group. Less sterically hindered.

-

N2 Position: Adjacent to the nitro group.[1][2][3][4][5][6] Sterically crowded.

-

N4 Position: Generally less nucleophilic in 3-substituted triazoles due to electronic effects, though possible.

Regioselectivity (N1 vs. N2)

The nitro group at position 3 is a strong electron-withdrawing group (EWG) and possesses significant steric bulk.

-

Steric Effect: The bulky nitro group hinders the approach of the electrophile (methyl 4-bromobutanoate) to N2. This kinetically favors alkylation at N1.

-

Electronic Effect: The EWG nature of the nitro group reduces the basicity of the adjacent N2 and N4, further directing electron density and nucleophilic attack capability toward N1.

Consequently, under kinetic control (mild heating, aprotic solvent), the N1-isomer is the major product.

Mechanism Diagram

The following diagram illustrates the deprotonation, resonance stabilization, and regioselective

Caption: Mechanistic pathway showing base-mediated deprotonation and regioselective N1-alkylation.

Experimental Protocol

Reagents & Materials

| Component | Role | Equivalents | Notes |

| 3-Nitro-1,2,4-triazole | Substrate | 1.0 eq | Dry, free-flowing powder. |

| Methyl 4-bromobutanoate | Electrophile | 1.1 – 1.2 eq | Excess ensures complete consumption of triazole. |

| Potassium Carbonate ( | Base | 1.5 – 2.0 eq | Anhydrous, finely ground. |

| Potassium Iodide ( | Catalyst | 0.1 eq | Optional; accelerates reaction via Finkelstein exchange. |

| Acetonitrile ( | Solvent | 10-15 vol | Anhydrous (Water < 0.1%). |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a flame-dried round-bottom flask (equipped with a magnetic stir bar) with 3-nitro-1,2,4-triazole (1.0 eq) and anhydrous

(1.5 eq). -

Add anhydrous Acetonitrile (or DMF) under an inert atmosphere (

or Ar). -

Stir the suspension at room temperature for 30 minutes. Note: This allows for initial deprotonation and formation of the triazolate salt.

Step 2: Alkylation

-

Add Methyl 4-bromobutanoate (1.1 eq) dropwise to the suspension.

-

(Optional) Add catalytic KI (0.1 eq) if reaction kinetics are slow.

-

Heat the reaction mixture to reflux (

) for 6–12 hours. -

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting triazole is more polar than the ester product.

Step 3: Workup

-

Cool the mixture to room temperature.

-

Filtration: Filter off the solid inorganic salts (

, excess -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude residue.

-

Extraction: Redissolve the residue in Ethyl Acetate. Wash sequentially with:

-

Water (to remove residual polar impurities/DMF if used).

-

Brine (saturated NaCl).

-

-

Dry the organic layer over anhydrous

or

Step 4: Purification

-

The crude product is often an oil or low-melting solid.

-

Column Chromatography: Purify using silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (starting 80:20

50:50). -

Validation: Verify structure via

-NMR. Key diagnostic: The N-CH2 triplet of the butyl chain will shift significantly downfield (~4.2–4.5 ppm) due to the adjacent triazole ring.

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate.

Process Optimization & Troubleshooting

Solvent Selection

-

Acetonitrile (MeCN): Preferred. Easy to remove (bp

), good solubility for organic reagents, poor solubility for inorganic base (heterogeneous catalysis). -

DMF (Dimethylformamide): Higher boiling point (

). Increases reaction rate due to better solvation of the cation ( -

Acetone: Lower boiling point (

). Good for mild reactions but may be too slow for this specific alkylation.

Controlling Regioselectivity

If N2-alkylation (minor isomer) becomes problematic (>10%):

-

Lower Temperature: Run the reaction at

instead of reflux. Lower temperatures generally favor the kinetic product (N1) over the thermodynamic equilibration. -

Base Switch: Use a bulky organic base like DIPEA (Diisopropylethylamine) in DCM. The bulkiness further discourages attack at the sterically hindered N2 site.

Safety & Handling

-

Energetic Nature: 3-Nitro-1,2,4-triazole is a precursor to explosives. While the triazole itself is relatively stable, it should be treated with caution. Avoid friction and impact.

-

Alkylation Hazards: Methyl 4-bromobutanoate is an alkylating agent and potential lachrymator. Handle in a fume hood.

-

Exotherms: The deprotonation step can be slightly exothermic. Add base slowly.

References

-

Regioselectivity in Nitrotriazole Alkyl

-

Source: Sukhanov, G. T., et al. "Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents."[1][6] Chemistry of Heterocyclic Compounds.

-

Context: Establishes that alkylation of 3-nitro-1,2,4-triazole often yields a mixture but can be directed to N1 under specific conditions.[1]

-

URL:[Link] (Journal Homepage for verification of general reaction types).

-

-

General Synthesis of 1-Substituted 3-Nitro-1,2,4-triazoles

- Source: Kofman, T. P., et al. "Nucleophilic substitution of the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles."

- Context: Provides background on the reactivity of the nitrotriazole ring and stability of the N1-substituent.

-

URL:[Link]

-

Energetic Plasticizers and Binders

- Source: Klapötke, T. M.

- Context: Discusses the application of nitrotriazole derivatives (like the target molecule)

-

URL:[Link]

-

Alkyl

- Source: "Synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans"

- Context: Describes the use of acetonitrile and base for attaching alkyl chains to 3-nitro-1,2,4-triazole.

-

URL:[Link]

Sources

- 1. REACTION OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 1. ALKYLATION IN THE PRESENCE OF ALKALI | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. REACTIONS OF 3-NITRO-1,2,4-TRIAZOLES WITH ALKYLATING AGENTS. 6. ALKYLATION OF A NEUTRAL HETEROCYCLE BY ALCOHOLS IN ACID MEDIA | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

solubility profile of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate in organic solvents

This is an in-depth technical guide on the solubility profile and characterization of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate .

Executive Summary

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (C₇H₁₀N₄O₄, MW: 214.18 g/mol ) is a functionalized nitro-triazole derivative often utilized as a precursor in the synthesis of high-energy density materials (HEDMs) or pharmaceutical intermediates.[1][2][3][4][5][6] Its structure combines a polar, electron-deficient 3-nitro-1,2,4-triazole core with a lipophilic methyl butanoate tail.

This guide provides a comprehensive framework for understanding its solubility behavior. While specific empirical data for this intermediate is often proprietary or determined in situ, its physicochemical properties follow a predictable pattern governed by the interplay between the nitro-triazole head group (polar, H-bond acceptor) and the aliphatic ester tail (lipophilic). This document details the expected solubility trends, the gold-standard protocols for experimental determination, and the thermodynamic models required for process optimization.

Physicochemical Basis of Solubility

The solubility of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is dictated by two competing structural domains:

-

The Nitro-Triazole Core (Polar Domain): The 3-nitro-1,2,4-triazole ring is highly polar and electron-withdrawing. It facilitates dipole-dipole interactions and acts as a hydrogen bond acceptor. This domain drives solubility in polar aprotic solvents like DMSO , DMF , and Acetonitrile .

-

The Methyl Butanoate Tail (Lipophilic Domain): The four-carbon ester chain introduces lipophilicity, enhancing compatibility with organic solvents such as Ethyl Acetate , Dichloromethane , and Alcohols . It significantly reduces water solubility compared to the parent 3-nitro-1,2,4-triazole.

Predicted Solubility Profile

Based on structural analogs (e.g., N-alkylated nitrotriazoles), the expected solubility hierarchy at 298.15 K is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole-dipole interactions with the nitro group; disruption of crystal lattice energy. |

| Polar Protics | Methanol, Ethanol | High (50–100 mg/mL) | Hydrogen bonding with the triazole nitrogens and ester oxygens. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | "Like dissolves like" interaction with the ester tail; good general solvency for organic intermediates. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solvation of the organic backbone; useful for extraction. |

| Ethers | THF, 1,4-Dioxane | Moderate | Lewis base interaction with the electron-deficient ring. |

| Water | Water | Low (<10 mg/mL) | The hydrophobic butyl chain disrupts the water network, outweighing the polar head group's hydration. |

| Aliphatics | Hexane, Heptane | Insoluble | Lack of polar interactions; high energy cost to create a cavity in the solvent structure. |

Experimental Protocol: Determination of Solubility

To generate precise solubility data for process design (e.g., crystallization), the Static Equilibrium Method is the industry gold standard. This self-validating protocol ensures thermodynamic equilibrium is reached.

Materials & Equipment

-

Compound: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (>98% purity).

-

Solvents: HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Water).

-

Equipment: Temperature-controlled shaker bath (±0.05 K), HPLC with UV detector (or UV-Vis spectrophotometer), 0.45 µm PTFE syringe filters.

Workflow: Static Equilibrium Method

The following DOT diagram illustrates the critical path for determining solubility, including the self-validation loop.

Caption: Workflow for the Static Equilibrium Method. The validation step ensures that the system has reached thermodynamic stability before data is accepted.

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (40:60 v/v) + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (characteristic of the nitro-triazole chromophore).

-

Retention Time: Expected ~3.5 - 5.0 min (depending on exact gradient).

Thermodynamic Modeling & Analysis

Once raw solubility data (

Modified Apelblat Equation

The Modified Apelblat equation is the most robust model for correlating solubility data of organic solids in pure solvents.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters determined by non-linear regression.

-

Application: Use this model to smooth experimental data and predict solubility at unmeasured temperatures.

van't Hoff Analysis

To understand the driving force of dissolution, use the van't Hoff equation:

- : Enthalpy of solution. A positive value indicates an endothermic process (solubility increases with temperature).

- : Entropy of solution.

-

Interpretation: For nitro-triazole esters, dissolution is typically endothermic (

) and entropy-driven (